molecular formula C24H22O6 B14176882 2,2'-[(4,5-Dimethyl-1,2-phenylene)bis(methyleneoxy)]dibenzoic acid CAS No. 856685-85-3

2,2'-[(4,5-Dimethyl-1,2-phenylene)bis(methyleneoxy)]dibenzoic acid

Cat. No.: B14176882
CAS No.: 856685-85-3
M. Wt: 406.4 g/mol
InChI Key: LIKLYKQDZJLIFD-UHFFFAOYSA-N
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Description

2,2’-[(4,5-Dimethyl-1,2-phenylene)bis(methyleneoxy)]dibenzoic acid is a flexible dicarboxylate ligand known for its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-[(4,5-Dimethyl-1,2-phenylene)bis(methyleneoxy)]dibenzoic acid typically involves the reaction of 4,5-dimethyl-1,2-phenylenebis(methyleneoxy) with dibenzoic acid under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,2’-[(4,5-Dimethyl-1,2-phenylene)bis(methyleneoxy)]dibenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols or other reduced forms .

Mechanism of Action

The mechanism of action of 2,2’-[(4,5-Dimethyl-1,2-phenylene)bis(methyleneoxy)]dibenzoic acid involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then interact with various biological pathways. These interactions can lead to changes in enzyme activity, protein conformation, and other cellular processes .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 2,2’-[(4,5-Dimethyl-1,2-phenylene)bis(methyleneoxy)]dibenzoic acid exhibits unique properties due to the presence of dimethyl groups on the phenylene ring. These groups can influence the compound’s reactivity, stability, and overall performance in various applications .

Properties

CAS No.

856685-85-3

Molecular Formula

C24H22O6

Molecular Weight

406.4 g/mol

IUPAC Name

2-[[2-[(2-carboxyphenoxy)methyl]-4,5-dimethylphenyl]methoxy]benzoic acid

InChI

InChI=1S/C24H22O6/c1-15-11-17(13-29-21-9-5-3-7-19(21)23(25)26)18(12-16(15)2)14-30-22-10-6-4-8-20(22)24(27)28/h3-12H,13-14H2,1-2H3,(H,25,26)(H,27,28)

InChI Key

LIKLYKQDZJLIFD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)COC2=CC=CC=C2C(=O)O)COC3=CC=CC=C3C(=O)O

Origin of Product

United States

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